molecular formula C6F12O2 B1360150 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride CAS No. 2062-98-8

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Cat. No. B1360150
CAS RN: 2062-98-8
M. Wt: 332.04 g/mol
InChI Key: BCLQALQSEBVVAD-UHFFFAOYSA-N
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Patent
US07161025B2

Procedure details

The reaction product containing CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3 (83.0 g) obtained in Example 1-2 was charged together with NaF powder (1.1 g) into a flask and heated at 140° C. for 15 hours in an oil bath, while vigorously stirring. At an upper portion of the flask, a liquid sample (81.3 g) was recovered through a reflux condenser having the temperature adjusted to 70° C. A product obtained by distilling the liquid sample for purification was analyzed by GC-MS, whereupon formation of CF3CF2CF2OCF(CF3)COF was confirmed.
Name
CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(C(OC(C([O:20][C:21]([C:24]([O:30][C:31]([C:34]([C:37]([F:40])([F:39])[F:38])([F:36])[F:35])([F:33])[F:32])([C:26]([F:29])([F:28])[F:27])[F:25])(F)[F:22])=O)(C(F)(F)F)F)(F)F)(F)F)(F)(F)F.[F-].[Na+]>>[C:37]([C:34]([C:31]([O:30][C:24]([C:21]([F:22])=[O:20])([C:26]([F:29])([F:28])[F:27])[F:25])([F:33])[F:32])([F:36])[F:35])([F:40])([F:39])[F:38] |f:1.2|

Inputs

Step One
Name
CF3CF2CF2OCF(CF3)—COOCF2CF(CF3)OCF2CF2CF3
Quantity
83 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(=O)OC(F)(F)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[F-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At an upper portion of the flask, a liquid sample (81.3 g) was recovered through a reflux condenser
CUSTOM
Type
CUSTOM
Details
adjusted to 70° C
CUSTOM
Type
CUSTOM
Details
A product obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the liquid sample
CUSTOM
Type
CUSTOM
Details
for purification

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.